molecular formula C19H20N2O2 B6054200 1-benzoyl-N-(3-methylphenyl)prolinamide

1-benzoyl-N-(3-methylphenyl)prolinamide

Cat. No.: B6054200
M. Wt: 308.4 g/mol
InChI Key: DMLNEFZCIANATQ-UHFFFAOYSA-N
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Description

1-Benzoyl-N-(3-methylphenyl)prolinamide is a prolinamide derivative featuring a benzoyl group at the pyrrolidine nitrogen and a 3-methylphenyl substituent on the amide nitrogen. The compound’s structural features—a rigid proline backbone, hydrogen-bonding amide group, and aromatic substituents—suggest applications in asymmetric catalysis and medicinal chemistry.

Properties

IUPAC Name

1-benzoyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-7-5-10-16(13-14)20-18(22)17-11-6-12-21(17)19(23)15-8-3-2-4-9-15/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLNEFZCIANATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Catalytic Performance in Asymmetric Reactions

Prolinamides are widely studied as organocatalysts. The enantioselectivity of 1-benzoyl-N-(3-methylphenyl)prolinamide can be extrapolated from related compounds:

  • N-(1-Phenylethyl)prolinamides exhibit modest enantioselectivity (e.g., ~60% ee in aldol reactions) due to weak H-bonding between the amide proton and aldehyde substrates .
  • N-(2-Hydroxyphenyl)-(S)-prolinamide shows slightly improved selectivity via dual H-bond donors (amide and phenolic OH), though steric and electronic tuning are critical .
  • Electronic vs. Steric Effects : Substituents on the aryl group (e.g., electron-withdrawing/-donating groups) modulate H-bond strength without altering steric profiles, a strategy applicable to optimizing 1-benzoyl-N-(3-methylphenyl)prolinamide .

Pharmacological Potential

While direct data on 1-benzoyl-N-(3-methylphenyl)prolinamide is lacking, structurally related compounds highlight its therapeutic promise:

  • Oxo-prolinamide derivatives (e.g., P2X7 antagonists) demonstrate nanomolar receptor affinity, suggesting that the benzoyl and 3-methylphenyl groups in 1-benzoyl-N-(3-methylphenyl)prolinamide could enhance target binding .
  • Piperidinyl analogs (e.g., 4-phenyl-4-phenylamino-4-piperidinecarboxylates) show bioactivity in CNS disorders, implying that prolinamide’s rigidity may improve metabolic stability .

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